molecular formula C11H14FNO B177006 N,N-diethyl-4-fluorobenzamide CAS No. 10366-88-8

N,N-diethyl-4-fluorobenzamide

Cat. No. B177006
CAS RN: 10366-88-8
M. Wt: 195.23 g/mol
InChI Key: GSGFTBHFBGGZPS-UHFFFAOYSA-N
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Description

N,N-diethyl-4-fluorobenzamide is a synthetic organic compound with the CAS Number: 10366-88-8 . It has a molecular weight of 195.24 . The IUPAC name for this compound is N,N-diethyl-4-fluorobenzamide .


Molecular Structure Analysis

The InChI code for N,N-diethyl-4-fluorobenzamide is 1S/C11H14FNO/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

It should be stored at a temperature between 2-8°C . The compound is shipped at room temperature .

Scientific Research Applications

Application

“N,N-diethyl-4-fluorobenzamide” has been used in the development of a novel molecular probe for high-contrast PET imaging of malignant melanoma .

Method of Application

A novel 18F-labeled benzamide derivative was synthesized by reacting N-succinimidyl 4-18F-fluorobenzoate with N,N-dimethylethylenediamine . This compound, known as 18F-DMFB, was then used in small-animal models to evaluate its biologic characteristics .

Results

The study found that 18F-DMFB demonstrated a high melanin-targeting ability and tumor-specific uptake in both primary and metastatic lesions in animal models bearing malignant melanoma . The compound was retained in lesions for over 60 minutes, with a high tumor-to-background ratio .

Antimicrobial Research

Application

“N,N-diethyl-4-fluorobenzamide” has been investigated for its potential antibacterial, antifungal, and antioxidant activities .

Results

The compound showed a broad range of activity from high to moderate in these assays .

Material Science

Application

“N,N-diethyl-4-fluorobenzamide” may be used in the development of new materials .

Results

The results of this application were not detailed in the search results .

Proteomics Research

Application

“N,N-diethyl-4-fluorobenzamide” has been used in proteomics research .

Results

The results of this application were not detailed in the search results .

Piezoelectric Materials

Application

“N,N-diethyl-4-fluorobenzamide” may be used in the development of piezoelectric materials .

Results

The results of this application were not detailed in the search results .

Proteomics Research

Application

“N,N-diethyl-4-fluorobenzamide” has been used in proteomics research .

Results

The results of this application were not detailed in the search results .

Safety And Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

N,N-diethyl-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGFTBHFBGGZPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395366
Record name N,N-diethyl-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-4-fluorobenzamide

CAS RN

10366-88-8
Record name N,N-diethyl-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
N Laidaoui, M He, D El Abed, JF Soulé, H Doucet - RSC advances, 2016 - pubs.rsc.org
The influence of fluoro-substituents on secondary and tertiary benzamides on the regioselectivity of palladium-catalysed direct arylations was studied. With most (poly)fluoro-substituted …
Number of citations: 10 pubs.rsc.org
T Harada, Y Ueda, T Iwai, M Sawamura - Chemical Communications, 2018 - pubs.rsc.org
The Ni-catalyzed cross-coupling reaction between aryl fluorides and primary amines was enabled by the 1,2-bis(dicyclohexylphosphino)benzene (DCYPBz) or 1,2-bis(…
Number of citations: 53 pubs.rsc.org
F Zhu, ZX Wang - Advanced Synthesis & Catalysis, 2013 - Wiley Online Library
The combination of bis(cyclooctadiene)nickel [Ni(COD) 2 ] and 1,3‐bis(2,6‐diisopropylphenyl)imidazol‐2‐ylidene hydrochloride (IPr⋅HCl) effectively catalyzes coupling of fluoroarenes …
Number of citations: 44 onlinelibrary.wiley.com
JK Laha, KV Patel, S Sharma - ACS omega, 2017 - ACS Publications
A palladium-catalyzed ortho-acylation of tertiary benzamides using arylglyoxylic acids has been described. Unlike the palladium insertion reported to occur in the distorted N–C(O) …
Number of citations: 20 pubs.acs.org
M Kaur - 2021 - e-space.mmu.ac.uk
This thesis reports a novel reagent-less dealkylation of benzylic amides with varying steric effects and electronic properties of an attached group. Complex drug structures are explored …
Number of citations: 2 e-space.mmu.ac.uk
W Yao, H Fang, Q He, D Peng, G Liu… - The Journal of Organic …, 2019 - ACS Publications
Reported herein is the development of a simple but practical catalytic system for the selective reduction of amides with hydrosilane or hydrosiloxane. Low-cost and readily available …
Number of citations: 33 pubs.acs.org
SM Wang, C Zhao, X Zhang, HL Qin - Organic & Biomolecular …, 2019 - pubs.rsc.org
The construction of amide bonds and peptide linkages is one of the most fundamental transformations in all life processes and organic synthesis. The synthesis of structurally ubiquitous …
Number of citations: 65 pubs.rsc.org
JL Cosman - 2015 - search.proquest.com
Chapter one of this thesis describes the iridium-catalyzed ortho-selective C–H borylation reaction of tertiary benzamides. An iridium (I) complex paired with an electron-deficient …
Number of citations: 3 search.proquest.com
JB Vendeville - 2014 - eprints.soton.ac.uk
This thesis describes the synthetic work towards the natural product Chrysophaentin F which has been extracted from the alga Chrysophaeum taylori. This bisdiarylbutene macrocycle …
Number of citations: 2 eprints.soton.ac.uk
KB Hong, D Kim, BK Kim, SY Woo, JH Lee, SH Han… - Molecules, 2018 - mdpi.com
Although mollugin, the main ingredient of the oriental medicinal herb Rubia cordifolia, has considerable anti-inflammatory effects, it has poor aqueous solubility as well as poor …
Number of citations: 2 www.mdpi.com

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